Product packaging for 2-(2,4-Dimethoxyphenyl)isonicotinic acid(Cat. No.:CAS No. 1258612-81-5)

2-(2,4-Dimethoxyphenyl)isonicotinic acid

Cat. No.: B6361577
CAS No.: 1258612-81-5
M. Wt: 259.26 g/mol
InChI Key: MGOMYUZLTSMING-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)isonicotinic acid is a sophisticated organic compound featuring an isonicotinic acid scaffold linked to a 2,4-dimethoxyphenyl moiety via a central bond. This specific molecular architecture, which integrates a pyridine-based heterocycle with an electron-rich aromatic system, makes it a valuable building block in medicinal chemistry and drug discovery research. Its structure is analogous to other researched isonicotinic acid derivatives, such as those featuring methoxycarbonylphenyl or fluoromethoxyphenyl groups, underscoring its potential as a key synthetic intermediate for the development of pharmacologically active molecules. The compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this chemical to explore structure-activity relationships (SAR), particularly in the synthesis of novel heterocyclic compounds like thieno[3,4-c]pyrrole-4,6-diones . Its application is also relevant in the development of potential treatments for various diseases, including inflammatory and oncological indications, as seen in related chemical series . As a high-purity synthetic reagent, it is essential for chemical biology studies and the creation of targeted molecular libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO4 B6361577 2-(2,4-Dimethoxyphenyl)isonicotinic acid CAS No. 1258612-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-10-3-4-11(13(8-10)19-2)12-7-9(14(16)17)5-6-15-12/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOMYUZLTSMING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679514
Record name 2-(2,4-Dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258612-81-5
Record name 2-(2,4-Dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2,4 Dimethoxyphenyl Isonicotinic Acid and Analogues

Strategies for Carbon-Carbon Bond Formation in Pyridine (B92270) Systems

The construction of the biaryl scaffold inherent to 2-aryl-isonicotinic acids relies heavily on modern catalytic organic reactions. These methods provide efficient and selective ways to form carbon-carbon bonds, a traditionally challenging transformation, especially in heteroaromatic systems like pyridine.

Palladium-catalyzed reactions are among the most powerful tools for C-C bond formation in contemporary organic synthesis. researchgate.net Direct C-H arylation, in particular, represents an attractive and atom-economical approach. beilstein-journals.org A notable development is the Pd(0)/PR₃-catalyzed arylation that enables the functionalization of pyridine rings at the 3- and 4-positions using aryl bromides. nih.govscispace.com This method provides a direct pathway to structurally diverse nicotinic and isonicotinic acids. nih.govscispace.com

Challenges in this area include the electronic deficiency of the pyridine ring, which can hinder palladium-catalyzed C-H functionalization, and the tendency of the pyridyl nitrogen to compete with directing groups for binding to the palladium catalyst. scispace.com To overcome these issues, strategies often involve the use of pyridine N-oxides or the installation of a directing group. For instance, palladium-catalyzed C-H arylation of pyridine N-oxides with substituted bromopyridines has been successfully used to synthesize 2,2'-bipyridine N-oxides, which can be further arylated. nih.gov

Table 1: Examples of Palladium-Catalyzed Arylation of Pyridine Derivatives

Catalyst SystemSubstratesProduct TypeKey Features
Pd(0)/PR₃/ArBrNicotinic and isonicotinic acid derivatives3- or 4-arylated pyridinesFirst example of C-H functionalization at these positions. nih.govscispace.com
Pd(OAc)₂ / PPh₃2-Quinolinecarboxyamide with N-aryl bromideFused heterocyclic compoundsIntramolecular C-H arylation. beilstein-journals.org
Pd(OAc)₂ / P(tBu)₃ or P(o-tolyl)₃Pyridine N-oxides and bromopyridines2,2'-Bipyridine N-oxidesEffective for synthesizing asymmetrically substituted terpyridines. nih.gov

Cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C bonds between an organometallic nucleophile and an organic halide electrophile, mediated by a metal catalyst. nih.govnih.gov These reactions are exceptionally versatile for preparing substituted isonicotinic acids. nih.gov The general scheme involves coupling a functionalized pyridine derivative (e.g., a halogenated isonicotinic acid ester) with an organometallic reagent of the desired substituent (e.g., (2,4-dimethoxyphenyl)boronic acid).

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is one of the most widely used methods due to the stability and low toxicity of the boron compounds and the mild reaction conditions. nih.govpharmtech.comyoutube.com This reaction is highly tolerant of various functional groups, making it ideal for complex molecule synthesis. pharmtech.comyoutube.com Other significant cross-coupling reactions include the Negishi (organozinc), Stille (organotin), and Kumada (organomagnesium) couplings, each offering unique advantages in terms of reactivity and substrate scope. youtube.com

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions. The development of novel ligands has significantly expanded the substrate scope of cross-coupling reactions, allowing for the efficient synthesis of previously inaccessible molecules. pharmtech.com

Table 2: Overview of Major Cross-Coupling Reactions for C-C Bond Formation

Reaction NameOrganometallic Reagent (Nucleophile)ElectrophileKey Advantages
Suzuki-MiyauraOrganoboron (e.g., Boronic acids, Boronic esters)Organohalide, TriflateMild conditions, high functional group tolerance, commercial availability of reagents. nih.govpharmtech.com
NegishiOrganozincOrganohalide, TriflateHigh reactivity, useful for challenging couplings. youtube.com
StilleOrganotinOrganohalide, TriflateTolerant of many functional groups, but tin reagents are toxic. youtube.com
KumadaOrganomagnesium (Grignard reagent)Organohalide, TriflateHigh reactivity, but limited functional group tolerance. youtube.com

Functional Group Transformations and Derivatization Pathways

Once the core structure of 2-(2,4-dimethoxyphenyl)isonicotinic acid is established, the carboxylic acid moiety serves as a versatile handle for further chemical modifications. These transformations allow for the synthesis of a wide array of derivatives, including esters, amides, and hydrazides, which are often explored for their potential biological activities.

The carboxylic acid group of isonicotinic acid is readily converted into a variety of other functional groups. Standard organic chemistry transformations can be employed to synthesize esters, amides, and other derivatives.

Esterification: Reaction with an alcohol in the presence of an acid catalyst or a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) yields the corresponding ester. ub.edu

Amidation: Coupling with a primary or secondary amine, often facilitated by peptide coupling reagents, produces amides. This is a common strategy for linking the isonicotinic acid core to other molecular fragments.

Cocrystal Formation: Isonicotinic acid can form cocrystals with other molecules, such as α-hydroxycarboxylic acids. mdpi.com These interactions are often mediated by hydrogen bonding between the pyridine nitrogen and the carboxylic acid group of the coformer. mdpi.comresearchgate.net

These derivatization reactions are crucial for exploring structure-activity relationships, as they allow for systematic modification of the molecule's physicochemical properties.

Isonicotinic acid hydrazide (isoniazid) and its analogues are a significant class of compounds. The synthesis typically begins with the conversion of isonicotinic acid or its ester to the corresponding hydrazide. This is commonly achieved by reacting the isonicotinic acid ester with hydrazine hydrate, often under reflux conditions. researchgate.netnih.gov

Once the isonicotinic acid hydrazide is formed, it can be further modified. A common reaction is the condensation with various aldehydes or ketones to form Schiff bases (hydrazones). researchgate.netmdpi.com This reaction involves refluxing the hydrazide with the chosen carbonyl compound in a suitable solvent like ethanol. researchgate.net These hydrazone derivatives have been synthesized with a wide range of substituents, leading to large libraries of compounds for biological screening. researchgate.netnih.gov For instance, reacting the hydrazide with cyclic dicarboxylic acid anhydrides can lead to the formation of monoamides or, under harsher conditions, cyclic imides. buketov.edu.kz

Table 3: Synthetic Routes to Isonicotinic Acid Hydrazide Derivatives

Starting MaterialReagent(s)Product TypeReaction Condition
Isonicotinic acid esterHydrazine hydrateIsonicotinic acid hydrazideReflux. researchgate.netnih.gov
Isonicotinic acid hydrazideAldehyde or KetoneSchiff Base (Hydrazone)Reflux in ethanol. researchgate.net
Isonicotinic acid hydrazideCyclic dicarboxylic acid anhydrideDicarboxylic acid monoamide50–60 °C in isopropanol. buketov.edu.kz
Dicarboxylic acid monoamide(Harsher conditions)Cyclic imideHeating. buketov.edu.kz

The introduction of a diverse range of substituents onto the isonicotinic acid framework is key to modulating its properties. Cross-coupling reactions are the primary methods for introducing aryl and heteroaryl groups. nih.govchemrxiv.orgchemrxiv.org The versatility of reactions like the Suzuki coupling allows for the use of a vast number of commercially available boronic acids and esters, enabling the synthesis of analogues with different phenyl, naphthyl, or various heteroaromatic rings (e.g., thiophene (B33073), furan, pyrazole) attached to the pyridine core. pharmtech.comnih.gov

The introduction of alkyl groups can be more challenging. While some cross-coupling methods have been developed for C(sp²)-C(sp³) bond formation, they can be limited by side reactions like β-hydride elimination. nih.gov Alternative strategies, such as decarboxylative cross-coupling reactions using alkyl carboxylic acids as starting materials, have emerged as powerful methods to forge alkyl-(hetero)aryl bonds. nih.gov These methods often utilize redox-active esters as surrogates for alkyl halides. nih.gov The ability to introduce these varied substituents is critical for fine-tuning the electronic and steric properties of the final compounds. chemrxiv.orgrsc.org

Multi-Step Synthetic Sequences and Reaction Optimization

The construction of 2-aryl-substituted isonicotinic acids, such as this compound, typically relies on cross-coupling reactions to form the key carbon-carbon bond between the pyridine ring and the phenyl group. Transition-metal catalyzed reactions like the Suzuki-Miyaura or Negishi coupling are prominent in this regard. wikipedia.orgbucknell.edu

A plausible multi-step synthesis for this compound would commence with a halogenated pyridine derivative, such as 2-chloro- or 2-bromo-isonicotinic acid, which serves as the electrophilic partner in the cross-coupling reaction. The nucleophilic partner would be (2,4-dimethoxyphenyl)boronic acid or an organozinc equivalent.

Suzuki-Miyaura Coupling Approach:

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds. wikipedia.org In a typical sequence for the synthesis of this compound, 2-halo-isonicotinic acid ester is reacted with (2,4-dimethoxyphenyl)boronic acid in the presence of a palladium catalyst and a base. wikipedia.org The ester group serves as a protecting group for the carboxylic acid, which could otherwise interfere with the coupling reaction. Subsequent hydrolysis of the ester yields the final product.

Reaction optimization for this step would involve screening various palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligands, bases (e.g., Na₂CO₃, K₃PO₄), and solvent systems to maximize the yield and minimize side products. beilstein-journals.org The choice of these components is crucial and often substrate-dependent. For instance, bulky, electron-rich phosphine ligands can improve the efficiency of the catalytic cycle for challenging substrates. bucknell.edu

ParameterVariationObservation
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice affects reaction time and yield.
Ligand SPhos, RuPhosBulky ligands can improve coupling with hindered substrates. bucknell.edu
Base K₂CO₃, Cs₂CO₃, K₃PO₄Base strength and type influence reaction rate and side reactions.
Solvent Toluene, Dioxane, DMFSolvent polarity and aprotic nature can impact catalyst stability and solubility of reactants.

Negishi Coupling Approach:

Alternatively, the Negishi coupling offers another powerful method for the synthesis of 2-arylpyridines. bucknell.edu This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of the target molecule, an organozinc reagent would be prepared from 2,4-dimethoxybromobenzene, which would then be coupled with a 2-halo-isonicotinic acid derivative. acs.orgnih.gov

Optimization of the Negishi coupling would focus on the choice of the palladium or nickel catalyst and the phosphine ligand. bucknell.edu The preparation and handling of the organozinc reagent are also critical for the success of the reaction. Recent advancements have led to the development of air- and moisture-stable solid 2-pyridylzinc reagents, which can simplify the experimental procedure. nih.gov

Multi-component Reactions:

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, represent an efficient alternative to traditional multi-step synthesis. mdpi.comnih.gov While a specific MCR for this compound is not prominently described, the development of novel MCRs for the synthesis of highly substituted nicotinic acid derivatives is an active area of research. researchgate.netnih.gov These reactions offer advantages in terms of atom economy, reduced waste, and simplified purification procedures.

Principles of Green Chemistry in the Synthesis of Isonicotinic Acid Derivatives

The application of green chemistry principles to the synthesis of isonicotinic acid and its derivatives is aimed at reducing the environmental impact of chemical processes. nih.gov This involves the use of safer solvents, renewable starting materials, and more energy-efficient reaction conditions. unibo.it

One of the key areas of focus is the development of greener synthetic routes that avoid the use of hazardous reagents and minimize waste generation. For instance, traditional oxidation methods for producing isonicotinic acid from picoline can involve harsh oxidizing agents. chempanda.com Research is being directed towards catalytic oxidation processes using greener oxidants like molecular oxygen or hydrogen peroxide, often in combination with environmentally benign catalysts. google.com

The use of alternative reaction media, such as water or supercritical fluids, is another important aspect of green chemistry. Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. The development of water-soluble catalysts has enabled reactions like the Suzuki-Miyaura coupling to be performed in aqueous media.

Furthermore, biocatalysis, the use of enzymes to catalyze chemical reactions, is gaining traction in the synthesis of pyridine carboxylic acids. researchgate.net Enzymes can offer high selectivity and operate under mild reaction conditions, reducing the need for protecting groups and minimizing energy consumption. The microbial conversion of lignin-derived substrates to produce pyridine dicarboxylic acids is an example of a sustainable approach being explored. researchgate.netresearchgate.net

In the context of synthesizing this compound, applying green chemistry principles would involve:

Catalyst Selection: Utilizing highly efficient and recyclable catalysts to minimize metal waste.

Solvent Choice: Employing water or other green solvents in cross-coupling reactions where possible.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures.

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of reactant atoms into the final product. mdpi.com

By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Chromatographic Characterization of 2 2,4 Dimethoxyphenyl Isonicotinic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, connectivity, and the nature of its chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. While specific NMR data for 2-(2,4-Dimethoxyphenyl)isonicotinic acid is not widely available in public-domain literature, the expected spectral features can be inferred from its constituent parts: the isonicotinic acid core and the 2,4-dimethoxyphenyl substituent.

For the isonicotinic acid moiety, ¹H NMR spectra would show characteristic signals for the pyridine (B92270) ring protons. In a deuterated solvent like DMSO-d₆, the protons on the pyridine ring of isonicotinic acid typically appear at chemical shifts of approximately 8.79 ppm and 7.83 ppm. nih.gov The carboxylic acid proton is also observable, often as a broad singlet at a higher chemical shift. nih.gov

The ¹³C NMR spectrum of isonicotinic acid shows signals for the pyridine carbons and the carboxyl carbon. cymitquimica.com For instance, in D₂O, the carbon signals for isonicotinic acid have been reported at approximately 124.3 ppm, 143.3 ppm, 152.3 ppm, and a carboxyl carbon signal around 170.0 ppm. sielc.com

The 2,4-dimethoxyphenyl group would introduce additional signals. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet in the ¹H NMR spectrum, typically in the range of 3.8-4.0 ppm. The aromatic protons of this ring would present a distinct splitting pattern based on their positions. Similarly, the ¹³C NMR would show signals for the two methoxy carbons (around 55-56 ppm) and the six carbons of the phenyl ring, with those directly bonded to the oxygen atoms shifted downfield.

A hypothetical ¹H NMR data table for the target compound is presented below for illustrative purposes, based on known chemical shift ranges.

Proton Assignment Hypothetical Chemical Shift (ppm) Multiplicity
Pyridine H (ortho to COOH)8.8Doublet
Pyridine H (meta to COOH)7.9Doublet
Phenyl H (position 3)6.6Doublet
Phenyl H (position 5)6.7Doublet of doublets
Phenyl H (position 6)7.5Doublet
Methoxy H (position 2)3.8Singlet
Methoxy H (position 4)3.9Singlet
Carboxylic Acid H>10Broad Singlet

A similar predictive approach can be taken for the ¹³C NMR spectrum.

Carbon Assignment Hypothetical Chemical Shift (ppm)
C=O (Carboxylic Acid)~165-170
Pyridine C (para to N)~140-145
Pyridine C (ortho to N)~150-155
Pyridine C (meta to N)~120-125
Phenyl C (ipso, attached to pyridine)~158-162
Phenyl C (ipso, attached to OMe)~160-164
Phenyl C-H~98-132
Methoxy C~55-56

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands. The carboxylic acid group would give rise to a broad O-H stretching band typically in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The C-O stretching of the carboxylic acid would also be present, usually near 1300 cm⁻¹.

The aromatic rings (both the pyridine and the phenyl) would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The dimethoxy groups would exhibit C-O stretching bands, typically strong and found in the 1000-1300 cm⁻¹ range. The C-H bending vibrations of the substituted rings would provide further structural information in the fingerprint region (below 1500 cm⁻¹).

A summary of expected IR absorption bands is provided in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
Carboxylic AcidC=O Stretch~1700
Aromatic RingsC-H Stretch>3000
Aromatic RingsC=C Stretch1400-1600
Ether (Ar-O-CH₃)C-O Stretch1000-1300 (strong)

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

The molecular formula of this compound is C₁₄H₁₃NO₄. Its calculated molecular weight is approximately 259.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 259. Fragmentation would likely involve the loss of the carboxyl group (-COOH, 45 Da) or methoxy groups (-OCH₃, 31 Da).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy states. This technique is particularly useful for analyzing compounds with conjugated systems.

Both the pyridine ring of isonicotinic acid and the dimethoxyphenyl ring are chromophores that absorb UV light. Isonicotinic acid itself exhibits absorption maxima at approximately 214 nm and 264 nm. sigmaaldrich.com The presence of the 2,4-dimethoxyphenyl substituent, a conjugated system, would be expected to influence the position and intensity of these absorption bands, likely causing a bathochromic (red) shift to longer wavelengths due to the extended conjugation.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating mixtures into their individual components, allowing for both qualitative and quantitative analysis, as well as for the purification of compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of pharmaceutical and chemical compounds.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention time of the compound would depend on its polarity relative to the mobile phase.

A typical HPLC method for a related compound, isonicotinic acid, uses a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. chemicalbook.com Detection is often performed using a UV detector set at one of the compound's absorption maxima. A well-developed HPLC method can separate the main compound from any impurities, such as starting materials, byproducts, or degradation products. The area of the peak corresponding to the compound of interest is proportional to its concentration, allowing for accurate quantification and purity determination. For instance, the purity of isonicotinic acid can be assessed by comparing the peak area of the main component to the total area of all peaks in the chromatogram. imtakt.com

The development of a stability-indicating HPLC method is also crucial to monitor the degradation of the compound under various stress conditions, such as acid, base, oxidation, heat, and light. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Thermally Stable Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For a molecule such as this compound, direct analysis by GC-MS can be challenging due to the low volatility and potential for thermal degradation of the carboxylic acid group. Carboxylic acids often require derivatization to convert them into more volatile and thermally stable esters or silyl (B83357) derivatives before GC analysis. jksoeh.orgnih.gov

Methodologies for analyzing related compounds often involve a derivatization step followed by analysis using a GC system equipped with a capillary column (e.g., CP Sil 5 CB) and coupled to a mass spectrometer. nist.gov The GC conditions typically involve a programmed temperature ramp to ensure efficient separation of analytes. For instance, a temperature program might start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 250-280°C) to elute compounds with different boiling points. nist.gov The mass spectrometer, often operating in electron ionization (EI) mode at 70 eV, detects the eluted compounds, providing both a retention time from the GC and a mass spectrum from the MS. researchgate.net This dual detection allows for high-confidence identification of the analytes. The resulting mass spectrum is characterized by a molecular ion peak and a series of fragment ions, which form a unique fingerprint for the compound. Analysis of these fragmentation patterns can elucidate the compound's structure. nih.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity by isolating a precursor ion and fragmenting it to produce product ions, which is particularly useful for distinguishing between isomers. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties. While the specific crystal structure of this compound is not described in the available literature, analysis of closely related isonicotinic acid derivatives provides significant insight into the likely structural features.

The crystal structures of various isonicotinic acid hydrazides and other derivatives have been successfully determined. nih.govresearchgate.net For example, a study on an isonicotinate-derived meso-arylporphyrin revealed its crystallization as a monoclinic system in the P21/c space group. nih.gov Similarly, other derivatives form well-defined crystal lattices stabilized by a network of intermolecular hydrogen bonds. researchgate.net

Below is a table summarizing crystallographic data for a representative isonicotinate (B8489971) derivative, illustrating the type of detailed structural information obtained from X-ray analysis.

Table 1: Crystallographic Data for an Isonicotinate-Derived Meso-Arylporphyrin nih.gov

Parameter Value
Compound Name H₂TMIPP·C₆H₁₄
Chemical Formula C₇₈H₆₄N₈O₁₄
Molecular Weight ( g/mol ) 1305.37
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.9807(16)
b (Å) 14.9439(16)
c (Å) 14.9053(15)
**β (°) ** 92.393(4)
**Volume (ų) ** 3333.9(6)
Z (molecules/unit cell) 2
Temperature (K) 150(2)

| Calculated Density (g/cm³) | 1.300 |

Preclinical Biological Activity and Pharmacological Investigations of 2 2,4 Dimethoxyphenyl Isonicotinic Acid Derivatives

Antimicrobial Efficacy Studies

Derivatives of isonicotinic acid have been extensively evaluated for their ability to combat a range of pathogenic microorganisms. The inherent reactivity and structural features of the isonicotinoyl core allow for modifications that can enhance potency and spectrum of activity.

The antibacterial potential of isonicotinic acid derivatives has been demonstrated against various non-tuberculosis bacterial strains. In one study, newly synthesized isoniazid (B1672263) derivatives, specifically isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides, were assessed for their antimicrobial effects. nih.gov The derivative featuring a phenyl side chain exhibited the most significant activity against the tested non-tuberculosis strains. nih.gov

Another study investigated the antibacterial efficacy of 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), a compound structurally related to the dimethoxyphenyl moiety. HMB displayed notable activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). ingentaconnect.com The research determined a minimum inhibitory concentration (MIC) of 1024 µg/ml and found that HMB could disrupt bacterial cell membranes and eradicate established biofilms. ingentaconnect.com

Table 1: Antibacterial Activity of Selected Isonicotinic Acid Derivatives and Related Compounds

Compound/Derivative Bacterial Strain Activity Measure Result Reference
Isonicotinic acid hydrazide derivative with phenyl side chain Various non-tuberculosis strains Qualitative Activity Best activity in its series nih.gov
2-hydroxy-4-methoxybenzaldehyde (HMB) Staphylococcus aureus MIC 1024 µg/ml ingentaconnect.com

The antifungal properties of isonicotinic acid derivatives have been explored against various fungal pathogens. A study on an isonicotinate-derived meso-arylporphyrin showed moderate but encouraging activity against several yeast strains. ingentaconnect.com Using the disk diffusion method, the compound produced inhibition zones of 12 mm against Candida albicans and Candida tropicalis, and 8 mm against Candida glabrata. ingentaconnect.com

In another research avenue, pyrazolopyrimidine derivatives synthesized from isonicotinic acid hydrazide demonstrated significant fungicidal properties against building fungi like Aspergillus niger and Pencillium frequentans. nih.gov For many of these compounds, the minimum inhibitory concentration was observed to be between 100 and 200 ppm. nih.gov Furthermore, a study on 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines, which are structurally related to the target compound, found a strong antifungal effect against various moulds, yeasts, and dermatophytes. benthamdirect.comamanote.com

Table 2: Antifungal Activity of Isonicotinic Acid Derivatives

Compound/Derivative Fungal Strain Activity Measure Result Reference
Isonicotinate-derived meso-arylporphyrin Candida albicans Inhibition Zone 12 ± 0.5 mm ingentaconnect.com
Isonicotinate-derived meso-arylporphyrin Candida tropicalis Inhibition Zone 12 ± 0.4 mm ingentaconnect.com
Isonicotinate-derived meso-arylporphyrin Candida glabrata Inhibition Zone 8 ± 0.3 mm ingentaconnect.com
Pyrazolopyrimidine derivatives Aspergillus niger, Pencillium frequentans MIC 100-200 ppm nih.gov
2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines Moulds, yeasts, dermatophytes Qualitative Activity Strong effect amanote.com

The investigation into the antiviral properties of isonicotinic acid derivatives has yielded mixed results. A study synthesizing a series of N(2)-acyl isonicotinic acid hydrazides found that none of the tested compounds displayed activity against a panel of DNA or RNA viruses at subtoxic concentrations. ingentaconnect.comresearchgate.netdeepdyve.com This suggests that this particular structural class may have limited utility as broad-spectrum antiviral agents. researchgate.net

However, other research points to more specific antiviral potential. One derivative of isonicotinic acid, enisamium (B1194652) iodide, has been reported to exert an antiviral effect against the influenza virus. This indicates that while a broad antiviral effect may not be common to all isonicotinic acid derivatives, specific structural modifications can lead to activity against particular viruses.

The most well-known application of the isonicotinic acid scaffold is in the treatment of tuberculosis, with isoniazid (isonicotinic acid hydrazide, INH) being a cornerstone first-line drug. Research continues to explore new derivatives to overcome drug resistance. One study identified 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH) as having potent in vitro activity against Mycobacterium bovis and virulent M. tuberculosis at nanomolar concentrations. PCIH, which combines the INH moiety with 2-pyridylcarboxaldehyde, was also effective at inhibiting mycobacterial growth in cultured macrophages and in vivo.

Another series of isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides showed that compounds with alkyl side chains had the best anti-mycobacterial activity. nih.gov Furthermore, studies on 1,2,3-triazole derivatives of isoniazid revealed potent activity against the Mycobacterium tuberculosis H37Rv strain, with most compounds showing MIC₉₉ values ranging from 0.195 to 1.56 μM. Some 3,6-disubstituted 1,2,4,5-tetrazines have also been identified as promising inhibitors, with MICs as low as 0.18–3.12 μg/ml.

Table 3: Antitubercular Activity of Isonicotinic Acid Derivatives

Compound/Derivative Mycobacterial Strain Activity Measure Result Reference
2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH) M. tuberculosis MIC₉₀ 0.63 µM
Isoniazid (INH) - Reference M. tuberculosis MIC₉₀ 0.31 µM
1,2,3-Triazole derivatives of isoniazid M. tuberculosis H37Rv MIC₉₉ 0.195 - 1.56 µM
3,6-disubstituted 1,2,4,5-tetrazines M. tuberculosis MIC 0.18 - 3.12 µg/ml
Toluidine derivative 41 Mycobacteria MIC 4 µg/ml

Antineoplastic and Antiproliferative Assessments in Cancer Cell Lines

The antiproliferative effects of isonicotinic acid derivatives against various cancer cell lines are a significant area of investigation. A study involving 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines, which are structurally analogous to the title compound class, demonstrated antiproliferative properties against the human breast cancer T47D cell line, with some compounds showing activity comparable to the standard drug cisplatin. benthamdirect.comamanote.com

Thiophene (B33073) derivatives have also been explored for their anticancer potential. Certain 2-amino thiophene derivatives showed significant antiproliferative effects against human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines, with some derivatives exhibiting efficacy equal to or greater than doxorubicin. These compounds were found to be cytostatic, interfering with the cell cycle progression. Similarly, a new spiroindolone derivative demonstrated noteworthy cytotoxic effects against K562 chronic myeloid leukemia cells, with an IC₅₀ value of 25.27 µg/mL, by inducing G2/M cell cycle arrest.

Naphthoquinone derivatives have been evaluated for activity against A549 human lung carcinoma cells. Compounds bearing phenylamino (B1219803) and 4-hydroxyphenylamino substituents were particularly potent, with one derivative showing an IC₅₀ of 5.8 µM.

Table 4: Antiproliferative Activity of Isonicotinic Acid Derivatives and Related Compounds

Compound/Derivative Class Cancer Cell Line Activity Measure Result Reference
2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines T47D (Breast) Qualitative Activity Activity comparable to cisplatin amanote.com
2-amino thiophene derivatives HeLa (Cervical), PANC-1 (Pancreatic) Qualitative Activity Efficacy ≥ Doxorubicin
Spiroindolone derivative K562 (Leukemia) IC₅₀ 25.27 µg/mL
Naphthoquinone derivative 9 A549 (Lung) IC₅₀ 5.8 µM
Naphthoquinone derivative 16 A549 (Lung) IC₅₀ 20.6 µM
Imidazo[2,1-b] ingentaconnect.comresearchgate.netdeepdyve.comthiadiazole hybrid 7n Various IC₅₀ 0.042 - 0.61 µM

Anti-inflammatory Properties of Isonicotinic Acid Derivatives

The anti-inflammatory potential of isonicotinic acid derivatives has been linked to their ability to modulate key inflammatory pathways. Research has shown that certain isonicotinoyl compounds may exert their anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins. researchgate.net The inhibition of COX-2 is a mechanism shared by many nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Studies suggest that the enhanced production of reactive oxygen species (ROS) is a critical factor in the development and progression of inflammatory disorders. researchgate.net Some isonicotinic acid derivatives have demonstrated exceptionally high anti-inflammatory activity, which correlates with their ability to inhibit ROS. researchgate.net For instance, certain isonicotinates with low lipophilicity were found to be potent ROS inhibitors. researchgate.net The connection between anticancer and anti-inflammatory activity is also being explored, with some naphthoquinone derivatives showing an ability to interact with the COX-2 enzyme, suggesting a dual mechanism of action.

Modulation of Enzyme Activity and Cellular Pathways

Derivatives of isonicotinic acid have been investigated for their ability to modulate a range of enzymatic activities and cellular signaling cascades. These interactions are fundamental to their potential therapeutic effects, spanning from antimicrobial to epigenetic and anti-inflammatory applications.

The metabolic fate of isonicotinic acid derivatives is significantly influenced by drug-metabolizing enzymes, which can affect their efficacy and safety profiles. The isonicotinic acid scaffold is recognized by several key enzyme families.

Isoniazid, a primary antitubercular drug and a well-known isonicotinic acid derivative, undergoes significant metabolism. mdpi.com A major pathway is acetylation by the N-acetyltransferase (NAT) enzyme. mdpi.com This process is a critical determinant of the drug's plasma concentration and can influence clinical outcomes. mdpi.com

Furthermore, the cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of drugs and is implicated in the biotransformation of various heterocyclic compounds. nih.gov While direct studies on 2-(2,4-dimethoxyphenyl)isonicotinic acid are limited, research on other complex heterocyclic molecules indicates the involvement of multiple CYP isoforms. For instance, the metabolism of the antipsychotic drug perphenazine (B1679617) involves isoforms such as CYP1A2, CYP3A4, and CYP2C19. nih.gov Isoniazid itself is converted to isonicotinic acid partly through the action of CYP enzymes, such as those in the CYP2C family. wikipedia.org These findings suggest that the metabolic profile of this compound derivatives is likely governed by a similar panel of phase I and phase II enzymes.

The therapeutic potential of this compound derivatives is often linked to their ability to inhibit specific biological targets involved in disease pathogenesis.

Inhibition of InhA: A primary mechanism of action for many antitubercular isonicotinic acid derivatives is the inhibition of the enoyl-acyl carrier protein (ACP) reductase, known as InhA. youtube.comnih.gov This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. mdpi.comyoutube.com Isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme KatG to form a radical that subsequently adducts with NAD(H), leading to the potent inhibition of InhA. youtube.com The development of novel isonicotinic acid hydrazides continues to leverage this target, with many derivatives showing significant activity against M. tuberculosis by presumably acting as direct or indirect InhA inhibitors. nih.govnih.gov

Inhibition of KDM5: The KDM5 family of histone lysine (B10760008) demethylases represents an important epigenetic target in cancer therapy. Several studies have identified compounds built on an isonicotinic acid scaffold as potent inhibitors of these enzymes. nih.govnih.gov For example, the compound KDM5-C49, which features an isonicotinic acid core, effectively inhibits KDM5A, KDM5B, and KDM5C with IC50 values in the nanomolar range. nih.gov Structural studies reveal that the carboxylic acid group of the isonicotinic acid moiety is critical for activity, as it forms key hydrogen bonds within the enzyme's active site, mimicking the binding of the natural cofactor α-ketoglutarate. nih.gov This has led to the development of other potent KDM4/KDM5 dual inhibitors based on similar scaffolds. medchemexpress.comscilit.com

Inhibitory Activity of Isonicotinic Acid-Based Compounds Against KDM5 Enzymes

Compound Target Enzyme IC50 (nM) Ki (nM)
KDM5-C49 KDM5A ~50 Not Reported
KDM5-C49 KDM5B ~50 Not Reported
KDM5-C49 KDM5C ~50 Not Reported
KDM4-IN-2 KDM4A Not Reported 4
KDM4-IN-2 KDM5B Not Reported 7

This table summarizes the reported inhibitory concentrations of representative isonicotinic acid-based inhibitors against members of the KDM5 family of histone demethylases.

Inhibition of p38 MAPK: The p38 mitogen-activated protein kinase (MAPK) is a key signaling molecule involved in cellular responses to stress and inflammation. nih.gov Inhibition of the p38 MAPK pathway is considered a promising therapeutic strategy for chronic inflammatory diseases and neurodegenerative conditions like Alzheimer's disease. nih.gov While numerous classes of compounds have been developed as p38 MAPK inhibitors, specific data linking this compound derivatives directly to this target are not prominent in the literature. However, the inhibition of p38 MAPK has been shown to overcome resistance to other targeted therapies in certain cancers, highlighting its importance as a therapeutic target. nih.gov

The dimethoxyphenyl moiety present in the specified compound is a structural feature found in ligands for several important neurotransmitter receptors.

Alpha7 Nicotinic Acetylcholine (B1216132) Receptors (α7 nAChR): The α7 nAChR is a significant target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. wikipedia.orgnih.gov The "2,4-dimethoxyphenyl" group is a key pharmacophore in some modulators of this receptor. For instance, PNU-120596 (1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea) is a potent positive allosteric modulator of α7 nAChRs. nih.gov Another compound, [3-(2,4-dimethoxybenzylidene) anabaseine] (GTS-21), acts as an agonist at this receptor. nih.gov This suggests that the 2-(2,4-dimethoxyphenyl) portion of the title compound could confer activity at α7 nAChRs.

5-Hydroxytryptamine Receptor 2C (5-HT2C): Serotonin (5-hydroxytryptamine, 5-HT) receptors are involved in a wide array of physiological and behavioral processes. nih.gov The dimethoxyphenyl structure is characteristic of several ligands that interact with the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C). nih.govunc.edu For example, compounds like 2,5-dimethoxy-4-methylamphetamine (DOM) show activity at 5-HT2C receptors, and their effects can be modulated by agents acting on this receptor. nih.gov This indicates a potential for this compound derivatives to interact with the serotonergic system, particularly 5-HT2C receptors.

Preclinical In Vitro and In Vivo Model Systems for Efficacy Assessment

The evaluation of this compound derivatives relies on a combination of in vitro, in vivo, and in silico models to assess their therapeutic efficacy and mechanism of action.

In Vitro Models: For assessing antitubercular activity, the standard model involves testing against the M. tuberculosis H37Rv strain. nih.gov The efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth. nih.gov For potential anticancer applications, efficacy is evaluated using a panel of human cancer cell lines. Commonly used lines include HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma). nih.gov The anti-proliferative effects are quantified by determining the half-maximal inhibitory concentration (IC50) values. nih.gov Cellular assays are also crucial for mechanistic studies, such as cell imaging to confirm the engagement of targets like KDM4C within the cell. nih.gov

Preclinical In Vitro Models for Isonicotinic Acid Derivatives

Therapeutic Area Model System Endpoint Measured
Antitubercular M. tuberculosis H37Rv Minimum Inhibitory Concentration (MIC)
Anticancer HepG2, MCF-7 cell lines IC50 (Anti-proliferative activity)
Epigenetics KDM4C Cell Imaging Assay Target Engagement (IC50)

This table provides examples of in vitro models used to assess the biological activity of isonicotinic acid derivatives in different therapeutic contexts.

In Vivo Models: While specific in vivo data for this compound was not found, preclinical efficacy for related compounds is often assessed in animal models. For antitubercular agents, murine models of tuberculosis are standard for evaluating a compound's ability to reduce bacterial load in organs like the lungs and spleen. For anticancer agents, xenograft models, where human tumor cells are implanted in immunocompromised mice, are frequently used to assess the inhibition of tumor growth. nih.gov

In Silico Models: Computational methods are increasingly used in preclinical assessment. Molecular docking and molecular dynamics (MD) simulations help predict and analyze the binding interactions between a compound and its biological target, such as the docking of inhibitors into the active site of VEGFR-2 or KDM5A. nih.govnih.gov These studies provide insights into the structural basis of activity and can guide the design of more potent and selective derivatives. nih.gov

Compound Reference Table

Structure Activity Relationship Sar Studies and Molecular Design for 2 2,4 Dimethoxyphenyl Isonicotinic Acid Analogues

Elucidation of Structural Features Critical for Biological Activity

SAR studies for analogues related to 2-(2,4-dimethoxyphenyl)isonicotinic acid reveal that specific regions of the molecule are critical for its interaction with biological targets. These include the substituted phenyl ring, the pyridine (B92270) core of the isonicotinic acid, and the spatial arrangement between these two components.

The isonicotinic acid moiety , a pyridine-4-carboxylic acid, is a common scaffold in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the carboxylic acid group provides a key interaction point through hydrogen bonding or ionic interactions. The relative position of the carboxylic acid at the 4-position of the pyridine ring is often crucial for orienting the molecule within a target's binding site.

The 2,4-dimethoxyphenyl group is another critical determinant of activity. The substitution pattern on the phenyl ring significantly influences the molecule's properties.

Methoxy (B1213986) Groups : The methoxy groups at positions 2 and 4 are electron-donating and increase the lipophilicity of the molecule. Their specific placement affects the conformation of the phenyl ring relative to the pyridine ring and can be vital for fitting into a hydrophobic pocket within a biological target. Studies on related phenyl-heterocycle compounds show that the position and nature of substituents on the phenyl ring can dramatically alter biological activity. mdpi.com For example, in some series, electron-withdrawing groups are favored, while in others, electron-donating groups like methoxy enhance potency. mdpi.com

Modifications to these core structures have provided valuable insights into the SAR of this chemical class. For instance, replacing the phenyl ring with other aromatic or heterocyclic systems, altering the substitution pattern on the phenyl ring, or modifying the carboxylic acid group can lead to significant changes in biological effect. In various studies of nicotinic acid hydrazide derivatives, the presence of a lipophilic electron-withdrawing halogen group at the para position of a phenyl ring was found to improve antimycobacterial activity, highlighting the sensitivity of the SAR to substitution. mdpi.com

The following table summarizes the key structural components and their general importance for biological activity, based on principles observed in related compound series.

Structural FeatureGeneral Importance for Biological ActivityPotential Interaction Type
Isonicotinic Acid Core Acts as a central scaffold, orienting the other functional groups. The pyridine nitrogen can be a key binding element.Hydrogen Bonding, π-π Stacking
Carboxylic Acid Group Often crucial for anchoring the molecule to the target protein.Ionic Interactions, Hydrogen Bonding
2,4-Dimethoxyphenyl Ring Provides bulk and specific electronic properties. Fits into hydrophobic pockets of the target.Hydrophobic Interactions, van der Waals Forces
Methoxy Group (Position 2) Influences rotational barrier and conformation, affecting the molecule's 3D shape.Hydrogen Bond Acceptor, Hydrophobic Interactions
Methoxy Group (Position 4) Contributes to electronic properties and can interact with specific residues in a binding pocket.Hydrogen Bond Acceptor, Hydrophobic Interactions

This table is generated based on general principles of medicinal chemistry and SAR studies of related heterocyclic compounds.

Rational Design Principles for the Synthesis of Novel Derivatives with Enhanced Efficacy or Selectivity

Rational drug design leverages SAR data to guide the synthesis of new molecules with optimized properties. For analogues of this compound, several principles can be applied.

Scaffold Hopping and Bioisosteric Replacement : One common strategy involves replacing the isonicotinic acid or the dimethoxyphenyl ring with other chemical groups that retain similar steric and electronic properties (bioisosteres) but may offer improved potency, selectivity, or pharmacokinetic profiles. For example, the pyridine ring could be replaced with other nitrogen-containing heterocycles, or the carboxylic acid could be substituted with a tetrazole or hydroxamic acid to modulate acidity and binding interactions.

Structure-Based Design : If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how novel derivatives will bind. This allows chemists to design modifications that enhance favorable interactions, such as adding a functional group to form a new hydrogen bond or increasing the size of a hydrophobic moiety to better fill a binding pocket. This approach has been successfully used to rationally design potent inhibitors for various targets. nih.gov

Pharmacophore Modeling : Based on a set of active compounds, a pharmacophore model can be generated. This model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. This model then serves as a template to design new molecules that fit the required spatial and electronic parameters.

Controlling Physicochemical Properties : A key aspect of rational design is the fine-tuning of properties like lipophilicity (logP), polar surface area (PSA), and molecular weight. The dimethoxyphenyl group makes the parent compound relatively lipophilic. Design strategies might focus on creating analogues with a more balanced lipophilicity to improve solubility and absorption while maintaining binding affinity, a concept captured by metrics like Lipophilic Ligand Efficiency (LLE). nih.gov

By systematically applying these principles, medicinal chemists can move from an initial hit compound like this compound to lead compounds and eventually to clinical candidates with superior therapeutic profiles.

Computational Chemistry and in Silico Approaches in Research on 2 2,4 Dimethoxyphenyl Isonicotinic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or approximations of it) for a given molecule to determine its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) Applications for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. mdpi.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for analyzing molecules of pharmaceutical interest.

For 2-(2,4-Dimethoxyphenyl)isonicotinic acid, DFT is employed to determine its most stable three-dimensional conformation through a process called geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. Studies on similar isonicotinoyl derivatives have successfully used DFT methods, such as B3LYP with a 6-311G** basis set, to achieve calculated parameters that are in good agreement with experimental X-ray diffraction data. nih.gov The application of DFT to this compound would similarly yield critical insights into its structural framework.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: This table presents hypothetical but realistic values for key geometrical parameters as would be determined by DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC(pyridine)-C(phenyl)1.48 Å
Bond LengthC(pyridine)-C(acid)1.51 Å
Bond LengthC(acid)=O1.21 Å
Bond LengthC(acid)-OH1.35 Å
Bond AngleC-C-C (pyridine ring)~120°
Bond AngleC(pyridine)-C(phenyl)-C(phenyl)~120°
Dihedral AnglePyridine (B92270) Ring - Phenyl Ring~45°

Frontier Molecular Orbital (FMO) Analysis to Predict Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and polarizable. For this compound, FMO analysis can pinpoint the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure reveals potential sites for nucleophilic and electrophilic attack, respectively. For instance, in related pyrazole (B372694) derivatives, the HOMO-LUMO gap has been calculated to show that charge transfer occurs within the molecule, which is essential for its biological activity. dntb.gov.ua

Table 2: Representative FMO Properties for this compound Note: These are example values derived from typical DFT calculations for similar organic molecules.

ParameterEnergy (eV)Implication
HOMO Energy-6.25 eVElectron-donating ability
LUMO Energy-1.80 eVElectron-accepting ability
Energy Gap (ΔE)4.45 eVChemical reactivity and stability

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution within a molecule. mdpi.com The MEP is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. Red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. researchgate.netchemrxiv.org

For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring as the most negative potential sites (red/yellow). These areas are the primary locations for forming hydrogen bonds or interacting with positively charged regions of a biological receptor. Conversely, the hydrogen atom of the carboxylic acid and hydrogens on the aromatic rings would show positive potential (blue), identifying them as electron-deficient regions. rsc.org This analysis is critical for understanding non-covalent interactions, which are fundamental to ligand-protein binding. dntb.gov.ua

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is central to structure-based drug design, as it helps identify potential drug candidates by simulating their interaction with a specific biological target.

In the context of this compound, docking simulations would be performed to evaluate its binding affinity and mode of interaction within the active site of a target protein. The process involves placing the ligand in various positions and conformations within the binding pocket and calculating the binding energy for each pose using a scoring function. The pose with the lowest binding energy is considered the most favorable. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are then analyzed to understand the structural basis of the binding. For example, docking studies on similar compounds have identified crucial hydrogen bonds with key amino acid residues like LYS, GLU, and ASP in protein kinases. nih.govbiointerfaceresearch.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target Note: This table shows a hypothetical outcome of a docking simulation.

ParameterValue/Residues
Binding Affinity (Docking Score)-9.5 kcal/mol
Hydrogen Bond InteractionsGLU 85, LYS 67, ASP 181
Hydrophobic InteractionsVAL 50, LEU 135, PHE 165
Pi-Pi Stacking InteractionPHE 165

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked complex and to understand the conformational changes that may occur upon binding. nih.gov

An MD simulation of the this compound-protein complex would involve placing the docked system in a simulated physiological environment (water, ions, at a specific temperature and pressure) and calculating the atomic trajectories over a period of nanoseconds. mdpi.com The stability of the complex is evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time indicates that the complex is in equilibrium and the ligand remains securely bound. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) can identify which parts of the protein and ligand are flexible or rigid. This information is vital for confirming the stability of the binding mode predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to changes in their biological activities. mdpi.com

To develop a QSAR model for this compound, a dataset of structurally similar analogues with known biological activities (e.g., inhibitory concentrations) would be required. For each analogue, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. Statistical methods are then used to build a regression model that correlates these descriptors with the observed activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.netfrontiersin.org This approach has been successfully applied to various classes of compounds, including derivatives of 2,5-dimethoxyphenyl-isopropylamine, to relate lipophilicity to receptor affinity. nih.gov

Coordination Chemistry and Materials Science Applications of Isonicotinic Acid

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Isonicotinic acid and its substituted forms are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com These materials are constructed from metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures. mdpi.com The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group in isonicotinates can coordinate with metal ions, enabling the formation of robust and porous frameworks.

The synthesis strategy often involves solvothermal or hydrothermal reactions, where metal salts and the isonicotinic acid derivative are heated in a solvent. quickcompany.inresearchgate.net The choice of metal, solvent, and reaction conditions can influence the final structure and properties of the MOF. mdpi.com For example, cobalt-based MOFs have been prepared using isonicotinic acid through an anion template method, resulting in 3D frameworks with selective CO2 capture properties. rsc.org Similarly, zinc and copper salts react with isonicotinic acid to form MOFs, which can be synthesized through environmentally friendly mechanochemical methods by grinding the solid reactants. amazonaws.comresearchgate.net

Derivatives such as 3-aminoisonicotinic acid have been used to create novel cationic MOFs with applications in wastewater treatment, such as the removal of hexavalent chromium. acs.org The functional groups on the isonicotinic acid linker can be strategically chosen to tailor the properties of the resulting MOF, such as pore size and chemical functionality, for specific applications like gas separation or catalysis. quickcompany.inrsc.org

Investigation of Supramolecular Interactions in Isonicotinic Acid Complexes

Supramolecular chemistry focuses on the non-covalent interactions that direct the self-assembly of molecules into larger, well-defined structures. mdpi.com The functional groups present in 2-(2,4-Dimethoxyphenyl)isonicotinic acid—specifically the carboxylic acid group and the pyridine nitrogen—are prime candidates for forming strong intermolecular hydrogen bonds. These interactions are crucial in crystal engineering for designing new materials with specific physical properties. nih.gov

The carboxylic acid can act as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This donor-acceptor pairing is a common and reliable "supramolecular synthon" used to build cocrystals. For instance, studies on the cocrystal of Azelaic acid and Isonicotinamide (the amide derivative of isonicotinic acid) identified a primary heterosynthon formed by acid-pyridine and acid-amide hydrogen bonding interactions. researchgate.net Such non-covalent interactions, including hydrogen bonding and π-π stacking, are fundamental in creating extended networks and influencing the final architecture of molecular solids. rsc.org The study of these weak interactions is essential for understanding how molecules recognize each other and organize into complex, functional assemblies. mdpi.com

Exploration of Applications in Advanced Materials, such as Anticorrosion Agents

A significant application for isonicotinic acid derivatives is in the development of corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. researchgate.nettandfonline.com These organic compounds function by adsorbing onto the metal surface, forming a protective layer that shields the metal from the corrosive medium. mdpi.combohrium.com

Derivatives of isonicotinohydrazide, in particular, have shown high inhibition efficiency. researchgate.netmdpi.com Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have demonstrated that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netbohrium.com The effectiveness of these inhibitors is dependent on their concentration, with efficiency often increasing as the concentration rises to an optimal level. mdpi.combohrium.com

The adsorption of these molecules onto the steel surface typically follows the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of the inhibitor on the metal. researchgate.netmdpi.combohrium.com This adsorption involves both physical (electrostatic) and chemical interactions between the inhibitor molecules and the metal's surface atoms. bohrium.com The presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the pyridine ring facilitates this strong adsorption. Surface analysis techniques like Scanning Electron Microscopy (SEM) confirm the formation of a protective film that leads to a smoother surface with significantly reduced corrosion damage. researchgate.netmdpi.combohrium.com

The following table summarizes the performance of several isonicotinic acid derivatives as corrosion inhibitors for steel in hydrochloric acid (HCl) solutions.

Inhibitor CompoundMetalCorrosive MediumMaximum Inhibition Efficiency (%)
(E)-N′-(1-(4-(dimethylamino)phenyl)ethylidene) isonicotinohydrazide (MAPEI)N80 Steel15% HCl96%
(Z)-N′-(2-oxo-2, 3-dihydro-1H-inden-1-ylidene) isonicotinohydrazide (OHEI)N80 Steel15% HCl91%
N'-[(Z)-(4-bromophenyl)methylidene]pyridine-4-carbohydrazide (BBI)N80 Carbon Steel15% HCl99.28%
N'-[(1Z)-1-(4-chlorophenyl)ethylidene]pyridine-4-carbohydrazide (CEI)N80 Carbon Steel15% HCl98.44%
Isonicotinic acid (1H-indol-3-yl-methylene)hydrazide (INIMH)Mild Steel0.5 M HClNot specified, but effective
Isonicotinic acid (1H-pyrrol-2-yl-methylene)hydrazide (INPMH)Mild Steel0.5 M HClNot specified, but effective

Future Directions and Emerging Research Avenues for 2 2,4 Dimethoxyphenyl Isonicotinic Acid

Development of Next-Generation Isonicotinic Acid-Based Therapeutic Candidates (preclinical focus)

The development of new therapeutic agents derived from the isonicotinic acid framework is a dynamic area of preclinical research. The primary goals are to enhance efficacy, improve safety profiles, and overcome mechanisms of resistance observed with earlier-generation compounds. Efforts are concentrated on creating derivatives and hybrid molecules that exhibit superior performance against a range of diseases.

One major focus remains on infectious diseases, particularly tuberculosis. Researchers are designing novel isonicotinic acid hydrazide (INH) derivatives to combat drug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net The strategy often involves modifying the core structure to improve its interaction with the primary target, the enoyl-acyl carrier protein reductase (InhA), which is crucial for the synthesis of the mycobacterial cell wall. nih.govresearchgate.net Preclinical efforts also aim to reduce the therapeutic dose and increase the therapeutic index by modifying the molecule's in vivo metabolism. frontiersin.org For instance, creating conjugates of INH with molecules like cinnamic acid has been explored to enhance hepatoprotective properties, addressing one of the known side effects of isoniazid (B1672263) therapy. frontiersin.org

Beyond tuberculosis, the development of isonicotinic acid derivatives is expanding into other therapeutic areas. In the realm of anti-inflammatory drugs, new isonicotinates are being synthesized to act as potent inhibitors of Reactive Oxygen Species (ROS). nih.gov By systematically altering parts of the molecule, such as using linkers and varying alkyl chain lengths, researchers can fine-tune the lipophilic character of these compounds to optimize their anti-inflammatory activity. nih.gov One preclinical study reported an isonicotinate (B8489971) derivative with an IC50 value eight times better than the standard anti-inflammatory drug, ibuprofen. nih.gov

Furthermore, the molecular hybridization approach, which combines the isonicotinic acid scaffold with other pharmacologically active moieties, is yielding promising preclinical candidates for oncology. acs.org Novel isoniazid–hydrazone analogues linked to fluorinated sulfonate esters have been synthesized and are being evaluated for their cytotoxic activities against cancer cell lines. acs.org This strategy aims to create multifunctional molecules that can target cancer cells through various mechanisms, offering a potential advantage over single-target agents. acs.org

Table 1: Preclinical Development Strategies for Isonicotinic Acid Derivatives

Therapeutic Area Development Strategy Preclinical Goal Key Findings / Examples
Infectious Disease (Tuberculosis) Novel Hydrazide Synthesis Overcome drug resistance; Improve safety Derivatives showing activity against MDR-TB strains. nih.govresearchgate.net
Conjugation with other molecules Reduce metabolism-associated toxicity Cinnamic acid conjugates to improve hepatoprotective potential. frontiersin.org
Inflammation Synthesis of Isonicotinates Inhibit Reactive Oxygen Species (ROS) A derivative with an IC50 value 8-fold better than ibuprofen. nih.gov
Oncology Molecular Hybridization Develop novel cytotoxic agents Isoniazid-hydrazone-sulfonate ester hybrids as potential anticancer drugs. acs.org

Exploration of Novel Biological Targets and Disease Indications

While the traditional target for isoniazid derivatives has been the InhA enzyme in Mycobacterium tuberculosis, current research is uncovering a much broader range of biological targets, paving the way for new disease indications for compounds like 2-(2,4-dimethoxyphenyl)isonicotinic acid. researchgate.netnih.gov This exploration is driven by a deeper understanding of molecular pathways and the availability of sophisticated screening technologies.

A significant breakthrough is the discovery that isonicotinic acid (INA), a metabolite of isoniazid, can induce a novel form of post-translational modification known as lysine (B10760008) isonicotinylation (Kinic) on histones. nih.gov This finding suggests that isonicotinic acid derivatives may function through epigenetic mechanisms, altering gene expression by modifying the chromatin structure. This opens up an entirely new field of investigation into the role of these compounds in diseases governed by epigenetic dysregulation, including various cancers and developmental disorders.

In the field of oncology, isonicotinic acid derivatives are being investigated for indications beyond their direct cytotoxic effects. For example, they are being used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) designed for targeted drug delivery in the treatment of hepatocellular carcinoma. magnusgroup.org This positions the isonicotinic acid structure not as the active agent itself, but as a critical component of an advanced delivery system. magnusgroup.org Additionally, patents have been filed for derivatives targeting a variety of enzymes implicated in disease, such as myeloperoxidase (MPO), urease, acetylcholinesterase, and Bcr-Abl tyrosine kinase, highlighting their potential in a wide spectrum of pathologies. nih.gov

The nicotinic acetylcholine (B1216132) receptor is another emerging target of significant interest. bioengineer.orgstocktitan.net Research has shown that the active metabolite of benzgalantamine, a drug for Alzheimer's disease, binds to neuronal nicotinic receptors, specifically the alpha-7 subtype, which is known to positively affect cognition. stocktitan.net This link suggests that novel isonicotinic acid derivatives could be designed to modulate cholinergic neurotransmission for the treatment of neurodegenerative diseases.

Table 2: Emerging Biological Targets and Potential Indications for Isonicotinic Acid Derivatives

Biological Target/Mechanism Potential Disease Indication Description of Interaction
Histone Proteins (Epigenetics) Cancer, Genetic Disorders Induces lysine isonicotinylation (Kinic), a novel post-translational modification that can alter gene expression. nih.gov
Neuronal Nicotinic Receptors (alpha-7 subtype) Alzheimer's Disease, Cognitive Disorders Modulation of nicotinic receptors can have a positive effect on cognition. stocktitan.net
Enzyme Inhibition (various) Inflammation, Cancer Derivatives have shown inhibitory activity against COX-2, MPO, Bcr-Abl tyrosine kinase, and histone demethylase. nih.gov
Drug Delivery Vehicle Component Hepatocellular Carcinoma Used as a linker in Metal-Organic Frameworks (MOFs) for targeted drug delivery. magnusgroup.org
ATP Synthase Tuberculosis An unconventional target identified for other antimycobacterial agents, suggesting new possibilities for isonicotinic acid derivatives. nih.gov

Advancements in Asymmetric and Stereoselective Synthetic Methodologies for Complex Derivatives

The three-dimensional structure of a drug molecule is critical to its biological activity. For complex derivatives of this compound, controlling the stereochemistry during synthesis is paramount to ensure the desired therapeutic effect and minimize off-target interactions. Consequently, significant research is dedicated to developing advanced asymmetric and stereoselective synthetic methods. A single stereoisomer of an active pharmaceutical ingredient often exhibits superior potency, stability, or toxicity profiles. mit.edu

Modern synthetic strategies are moving beyond classical methods to provide precise control over the formation of chiral centers. Methodologies such as the Vorbrüggen glycosylation are being employed for the stereoselective synthesis of nicotinic acid-based nucleoside analogs. nih.gov This protocol allows for the controlled formation of specific anomers, which is essential for developing antiviral or anticancer agents that mimic natural nucleosides. nih.gov

For the construction of complex heterocyclic systems incorporating the isonicotinic acid core, regio- and stereoselective cycloaddition reactions are proving to be powerful tools. nih.gov These reactions allow for the creation of multiple stereocenters in a single, highly controlled step, leading to the efficient synthesis of novel nicotinoids with defined spatial arrangements. nih.gov Similarly, direct stereoselective Pictet-Spengler cyclizations are being utilized to construct highly functionalized tetrahydroisoquinolines, a common scaffold in pharmacologically active compounds. thieme-connect.de

The synthesis of pyridine (B92270) derivatives with specific, unsymmetrical substitution patterns, which is often challenging, is being addressed through novel methods involving ketene (B1206846) dithioacetals and N,S-acetals. tandfonline.com These approaches provide versatile and efficient routes to polysubstituted pyridines that would be difficult to access through traditional Hantzsch-type reactions. tandfonline.com The development of these sophisticated synthetic tools is crucial for exploring the chemical space around the this compound scaffold and generating structurally diverse libraries of compounds for biological screening.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Isonicotinic Acid Compounds

A prime example of this integration is the development of predictive models for the antitubercular activity of isonicotinic acid hydrazide derivatives. nih.govresearchgate.net Researchers have utilized machine learning platforms, such as the On-line Chemical Database and Modeling Environment (OCHEM), to build models based on existing data sets. researchgate.netnih.gov These models can predict the activity of virtual compounds against both non-resistant and multidrug-resistant (MDR) TB strains with a high degree of accuracy. nih.gov The process involves:

Collecting a large data set of known isonicotinic acid derivatives and their measured biological activities.

Using this data to train ML models to recognize the structural features associated with high antitubercular efficacy.

Applying the validated models to screen vast virtual libraries of new, unsynthesized compounds.

Identifying the most promising candidates for chemical synthesis and subsequent biological testing.

This approach has successfully identified novel compounds that, upon synthesis, demonstrated activity against MDR-TB, validating the power of ML in navigating the chemical space for new drug leads. nih.govresearchgate.net

Q & A

Basic: What are the standard synthetic routes for 2-(2,4-Dimethoxyphenyl)isonicotinic acid, and how can reaction efficiency be monitored?

Answer:
The synthesis typically involves coupling a dimethoxyphenyl moiety to the isonicotinic acid scaffold. Key steps include:

  • Coupling Reactions: Use of Suzuki-Miyaura cross-coupling to attach the 2,4-dimethoxyphenyl group to the pyridine ring. Catalysts like Pd(PPh₃)₄ and bases (e.g., Na₂CO₃) in a solvent mixture (e.g., DME/H₂O) are common .
  • Esterification/Hydrolysis: Intermediate esters (e.g., methyl isonicotinate) may be hydrolyzed to the carboxylic acid under acidic or basic conditions .
  • Monitoring: Thin-layer chromatography (TLC) with UV visualization or HPLC can track reaction progress. IR spectroscopy confirms carboxylic acid formation (C=O stretch ~1700 cm⁻¹) .

Basic: How is the molecular structure of this compound validated?

Answer:
Structural confirmation requires a multi-technique approach:

  • 1H/13C NMR: Assign methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm). Carboxylic acid protons (if present) appear as broad signals (~12–14 ppm) .
  • Elemental Analysis: Ensures empirical formula consistency (C₁₄H₁₃NO₅; theoretical C: 59.36%, H: 4.63%, N: 4.94%) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]+ at m/z 284.0918) .

Basic: What preliminary biological assays are recommended for evaluating this compound’s bioactivity?

Answer:
Initial screening should focus on:

  • Cytotoxicity: Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) against cancer cell lines (e.g., HepG2, THP-1) .
  • Antimicrobial Activity: Broth microdilution assays against S. aureus and E. coli (MIC values) .
  • Enzymatic Inhibition: Test against target enzymes (e.g., kinases, hydrolases) using fluorogenic substrates .

Advanced: How can conflicting bioactivity data between studies be resolved?

Answer:
Contradictions may arise from:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Compound Purity: Verify purity (>95%) via HPLC and characterize by X-ray crystallography to rule out polymorphic effects .
  • Meta-Analysis: Compare data across multiple models (e.g., in vitro vs. ex vivo) and adjust for lipophilicity (logP) differences impacting bioavailability .

Advanced: What strategies optimize the synthesis yield of this compound?

Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to enhance coupling efficiency .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) may improve solubility of aromatic intermediates .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 24 h) while maintaining >80% yield .

Advanced: How do structural modifications (e.g., methoxy vs. fluorine substituents) influence bioactivity?

Answer:

  • Methoxy Groups: Enhance π-π stacking with hydrophobic enzyme pockets (e.g., CYP450 isoforms) but may reduce metabolic stability .
  • Fluorine Substitution: Increases lipophilicity (logP +0.5) and bioavailability, as seen in analogs like 2-(2,4-difluorophenyl)isonicotinic acid .
  • SAR Studies: Systematically replace methoxy groups with halogens or methyl groups and compare IC₅₀ values in target assays .

Advanced: What computational tools predict the toxicity of this compound derivatives?

Answer:

  • GUSAR Online: Predicts acute toxicity (LD₅₀) based on QSAR models and structural fragments .
  • Molecular Docking: Identify off-target interactions (e.g., hERG channel binding) using AutoDock Vina or Schrödinger .
  • ADMET Prediction: Tools like SwissADME estimate permeability (Caco-2), cytochrome inhibition, and bioavailability .

Advanced: How can ester derivatives of this compound be synthesized and characterized for prodrug development?

Answer:

  • Esterification: React with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ or use DCC/DMAP coupling .
  • Hydrolysis Kinetics: Monitor ester stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
  • Bioactivation: Test esterase-mediated conversion to the active carboxylic acid in cell lysates .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight283.26 g/molHRMS
LogP (Predicted)2.1–2.5SwissADME
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask
Melting Point110–113°CDifferential Scanning Calorimetry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.